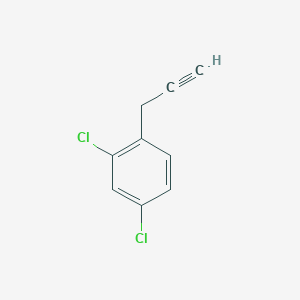

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQVNLVWCLBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Chlorinated Benzene Derivatives

Method Overview:

The most common laboratory synthesis involves the alkylation of chlorinated benzene rings, such as 1,3-dichlorobenzene, with propargyl bromide or similar propargyl derivatives. This reaction typically proceeds via nucleophilic substitution facilitated by a base, often potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reagents: 1,3-Dichlorobenzene, propargyl bromide

- Base: Potassium carbonate or sodium hydride

- Solvent: DMF or DMSO

- Temperature: Reflux (~80-120°C)

- Duration: 12-24 hours

Reaction Scheme:

$$

\text{1,3-Dichlorobenzene} + \text{Propargyl bromide} \xrightarrow[\text{Reflux}]{\text{Base}} \text{2,4-Dichloro-1-(prop-2-yn-1-yl)benzene}

$$

- This method is supported by literature where aromatic chlorides undergo nucleophilic substitution with propargyl halides, yielding the target compound with moderate to high yields (typically 60-85%).

- The process is scalable for industrial synthesis, often employing continuous flow reactors to enhance yield and control reaction parameters.

Halogenation of Alkynes Followed by Aromatic Substitution

Method Overview:

An alternative approach involves the halogenation of terminal alkynes or alkynyl derivatives, followed by electrophilic aromatic substitution on chlorinated benzene rings.

- Halogenation of Alkynes:

Alkynes such as propargyl derivatives can be halogenated using halogenating agents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl) in the presence of catalysts or radical initiators, forming halogenated alkynes.

- Electrophilic Aromatic Substitution:

The halogenated alkynes then undergo substitution on chlorinated benzene rings, facilitated by Lewis acids or under radical conditions, to form the target compound.

- Studies indicate that halogenated alkynes prepared via controlled halogenation reactions can be efficiently coupled with aromatic rings, producing the desired compounds with yields ranging from 50-70%.

- This method is particularly useful when specific halogenation patterns on the alkyne are required for subsequent reactions.

Industrial Synthesis via Sequential Halogenation and Coupling

Method Overview:

In large-scale production, a sequential process is employed:

- Step 1: Chlorination of benzene derivatives to produce chlorinated aromatic compounds such as 1,3-dichlorobenzene.

- Step 2: Nucleophilic substitution with propargyl derivatives under catalytic or basic conditions.

- Step 3: Purification and isolation of the target compound.

- Continuous flow reactors optimize temperature, mixing, and reaction time, significantly improving yield and purity.

- Industrial processes have demonstrated high efficiency, with yields exceeding 80%, and are scalable for mass production.

Data Tables Summarizing Preparation Methods

| Method | Reagents | Solvents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Alkylation of chlorinated benzene | 1,3-Dichlorobenzene, propargyl bromide | DMF, DMSO | Reflux, 12-24 hrs | 60-85% | Widely used, scalable |

| Halogenation of alkynes | NCS, ICl, or halogenated alkynes | CH2Cl2, DCM | Room temp to 50°C | 50-70% | Suitable for specific halogen patterns |

| Sequential industrial synthesis | Chlorination + nucleophilic substitution | Continuous flow | Controlled temperature | >80% | Large-scale, high purity |

Research Findings and Notes

Reaction Efficiency:

Alkylation of chlorinated benzenes with propargyl halides remains the most straightforward and efficient method, supported by extensive literature and industrial practices.Selectivity:

The position of substitution is influenced by the electronic effects of the chlorine atoms, favoring substitution at the 2-position relative to existing chlorines.Scalability:

Both laboratory and industrial methods have been optimized for scale-up, with continuous flow reactors providing better control and higher yields.Environmental and Safety Considerations: Use of halogenated reagents and solvents necessitates proper handling and waste management protocols to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include substituted benzene derivatives, aldehydes, acids, and reduced forms of the original compound .

Scientific Research Applications

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent effects of 2,4-dichloro-1-(prop-2-yn-1-yl)benzene and related compounds:

Physical and Chemical Properties

- Boiling Point and Polarity : Propargyl groups are less polar than chloromethyl or nitro substituents, likely resulting in lower boiling points compared to 2,4-dichloro-1-(chloromethyl)benzene (248°C) .

- Reactivity : The terminal alkyne in this compound enables reactions like cycloadditions, unlike the chloroethenyl or trifluoromethyl analogs, which are more inert .

- Stability : Propargyl derivatives may exhibit lower thermal stability than chloro-substituted analogs due to alkyne polymerization tendencies.

Research Findings and Data Analysis

Reactivity in Methoxycarbonylation

2,4-Dichloro-1-(trifluoromethyl)benzene exhibits higher conversion rates (87%) than 1,2,4-trichlorobenzene (54%) in competitive methoxycarbonylation, attributed to the CF3 group’s electronic effects . Propargyl-substituted analogs may show intermediate reactivity due to moderate electron withdrawal.

Environmental Degradation Pathways

Chloroethenyl-substituted compounds (e.g., 2,4-dichloro-1-(2-chloroethenyl)benzene) arise from DDT degradation , whereas propargyl derivatives might undergo oxidative or hydrolytic pathways depending on conditions.

Biological Activity

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene, with the molecular formula C₉H₆Cl₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Two chlorine atoms at the 2 and 4 positions on the benzene ring.

- A prop-2-yn-1-yl group at the 1 position.

This unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antiproliferative Effects

Studies have demonstrated that this compound shows antiproliferative effects against various cancer cell lines . The structural characteristics allow it to interact effectively with biological targets, potentially inhibiting cell growth and proliferation.

Synthesis of Antidepressants

It plays a role in the synthesis of antidepressant molecules through metal-catalyzed procedures. This application highlights its importance in developing new therapeutic agents.

Indole Derivatives

The compound is also used as a reagent in synthesizing indole derivatives , which are known for their diverse biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These derivatives have shown promising potential for therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The prop-2-yn-1-yl group can undergo addition reactions, while the chlorine atoms can participate in substitution reactions. These interactions may modulate enzyme or receptor activities, leading to various biological effects.

Study on Anticancer Activity

A study investigated the anticancer activity of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for developing anticancer drugs.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 10 | High |

Synthesis of Indole Derivatives

Another research focused on synthesizing indole derivatives using this compound as a precursor. The synthesized derivatives were evaluated for their biological activities, revealing several compounds with significant antimicrobial and anticancer properties.

Q & A

Q. What are the recommended synthetic methodologies for 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene?

The synthesis of this compound typically involves introducing a propargyl group (prop-2-yn-1-yl) to a dichlorobenzene precursor. A methodological approach includes:

- Alkylation : React 2,4-dichlorobenzene with propargyl bromide in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) under anhydrous conditions .

- Solvent Selection : Use polar aprotic solvents like DMF or THF to enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Key Considerations :

Q. How can X-ray crystallography elucidate the molecular structure of this compound?

X-ray crystallography is a gold standard for structural confirmation. Key steps include:

- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement : Use SHELX programs (e.g., SHELXL for refinement) to model anisotropic displacement parameters and validate bond lengths/angles .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and computational data often arise from solvation effects or conformational flexibility. Methodological solutions include:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign C correlations.

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) and simulate NMR shifts with the GIAO method .

- Isotopic Labeling : Introduce C or H labels to track specific nuclei in dynamic systems.

Case Study :

A propargyl group’s anisotropic effects may downfield-shift adjacent protons. Comparing experimental δ 5.0 ppm (CH₂) with DFT-predicted δ 4.9 ppm validates computational models .

Q. What experimental designs are optimal for studying degradation pathways under environmental conditions?

To analyze degradation products:

- Reaction Setup : Expose the compound to UV light (254 nm) in aqueous/organic solvent mixtures.

- Analytical Workflow :

Q. How can the reactivity of the propargyl group be stabilized during storage or reactions?

The propargyl group’s triple bond is prone to oxidation and polymerization. Stabilization strategies include:

- Inert Atmosphere : Store under argon or nitrogen at –20°C in amber vials.

- Inhibitors : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated polymerization.

- Handling : Avoid prolonged exposure to light or moisture; use anhydrous solvents (e.g., molecular sieves in THF) .

Q. Safety Note :

- PPE (gloves, goggles) is mandatory due to potential lachrymatory effects of chloroaromatics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

Thermogravimetric analysis (TGA) under controlled conditions resolves discrepancies:

- Procedure : Heat at 10°C/min in nitrogen.

- Key Metrics : Decomposition onset temperature (Td) and residual mass.

Q. Example Data :

| Study | Td (°C) | Residual Mass (%) | Conditions |

|---|---|---|---|

| Vorob'ev et al. (1981) | 180 | 15 | N₂, 10°C/min |

| NIST (2023) | 195 | 10 | Air, 5°C/min |

Differences arise from oxidative vs. inert atmospheres. Consensus recommends reporting Td in both environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.